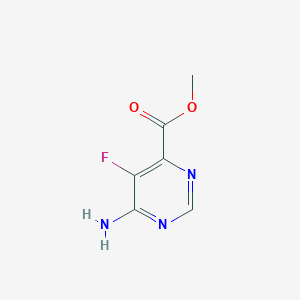

methyl 6-amino-5-fluoropyrimidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing aromatic compounds that are crucial in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-fluoropyrimidine-4-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluorouracil and methyl cyanoacetate.

Reaction Conditions: The reaction is carried out under basic conditions, often using sodium methoxide or potassium carbonate as the base.

Intermediate Formation: The initial reaction forms an intermediate, which is then subjected to further reactions to introduce the amino group at the 6-position.

Final Product: The final step involves esterification to form the methyl ester, resulting in this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino group at the 6-position can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and fluorine-substituted positions.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can be used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Oxidized derivatives of the pyrimidine ring.

Reduction Products: Reduced forms of the compound, often leading to the removal of the fluorine atom.

Hydrolysis Products: The corresponding carboxylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds, especially those targeting nucleic acid pathways. Its structural features allow it to mimic natural nucleobases, making it suitable for developing drugs that interfere with DNA and RNA synthesis.

Anticancer Activity

Fluoropyrimidines, including derivatives of this compound, are known for their role as antimetabolites in cancer therapy. They inhibit thymidylate synthase, a key enzyme in DNA synthesis, thereby selectively targeting rapidly dividing cancer cells. For instance, studies have shown that compounds derived from this pyrimidine exhibit enhanced efficacy against various cancers, including gastrointestinal and breast cancers .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for specific enzymes involved in nucleotide metabolism. This inhibition can lead to reduced proliferation of cancer cells and is being explored for therapeutic applications in drug-resistant cases .

Biological Studies

The compound is utilized in biological research to study enzyme inhibitors and receptor interactions. Its ability to bind selectively to biological targets makes it a valuable tool for investigating metabolic pathways.

Mechanistic Studies

This compound's mechanism of action involves competitive inhibition of enzymes that utilize pyrimidines as substrates. This characteristic is critical for understanding the biochemical pathways in which these enzymes are involved.

Materials Science

In addition to its medicinal applications, this compound is being explored in materials science for developing novel materials with unique electronic or optical properties.

Organic Electronics

Research into organic semiconductors has identified pyrimidine derivatives as potential candidates for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into polymer matrices could enhance charge transport properties and stability under operational conditions .

Synthesis and Case Studies

The synthesis of this compound typically involves straightforward chemical reactions that can be scaled for industrial production. The following table summarizes key synthetic routes and their outcomes:

| Synthetic Route | Yield (%) | Notes |

|---|---|---|

| Bromination followed by esterification | 75 | Utilizes N-bromosuccinimide (NBS) for bromination |

| Direct amination of fluorinated pyrimidines | 80 | Efficient method for introducing amino groups |

| Reaction with carboxylic acids | 70 | Produces various functionalized derivatives |

Case Study: Anticancer Activity

A study compared the efficacy of this compound derivatives against standard chemotherapeutics like 5-fluorouracil (5-FU). The results indicated that certain derivatives exhibited superior activity against cisplatin-resistant ovarian cancer cells, suggesting potential for overcoming drug resistance .

Mecanismo De Acción

The mechanism of action of methyl 6-amino-5-fluoropyrimidine-4-carboxylate involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA synthesis.

Molecular Pathways: It may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells.

Binding Affinity: The fluorine atom enhances the binding affinity of the compound to its target enzymes, increasing its potency.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluorouracil: A well-known anticancer agent with a similar fluoropyrimidine structure.

6-Aminopyrimidine-4-carboxylate: Lacks the fluorine atom but has similar chemical properties.

Methyl 5-fluoropyrimidine-4-carboxylate: Similar structure but without the amino group.

Uniqueness

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate is unique due to the presence of both the amino and fluorine groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents.

Actividad Biológica

Methyl 6-amino-5-fluoropyrimidine-4-carboxylate (MFC) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current knowledge regarding the biological activity of MFC, supported by relevant case studies and research findings.

Chemical Structure and Properties

MFC's chemical structure features a fluorine atom at the 5-position and an amino group at the 6-position of the pyrimidine ring, which are critical for its biological activity. The carboxylate moiety enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Biological Activity Overview

Anticancer Activity

Recent studies have highlighted MFC's potential as an anticancer agent. For instance, compounds structurally related to MFC have demonstrated significant inhibitory effects on various cancer cell lines. In one study, a related pyrimidine compound exhibited an IC50 of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent antiproliferative effects while showing a 19-fold selectivity over non-cancerous cells .

Mechanism of Action

The mechanism through which MFC exerts its anticancer effects appears to involve the inhibition of key kinases involved in cell proliferation and survival pathways. For example, related compounds have been shown to downregulate phosphorylated eIF4E and cyclin D1, leading to apoptosis in cancer cells .

Antimicrobial Activity

MFC also shows promise as an antimicrobial agent. Pyrimidine derivatives similar to MFC have been tested against various pathogens, demonstrating significant activity against both bacterial and parasitic infections. The ability to inhibit plasmodial kinases suggests that MFC might be effective against malaria .

Table 1: Summary of Biological Activities of this compound

| Activity | Cell Line/Pathogen | IC50/EC50 Value | Selectivity |

|---|---|---|---|

| Anticancer | MDA-MB-231 (TNBC) | 0.126 μM | 19-fold over non-cancer cells |

| Antimicrobial | Plasmodium spp. | 17 nM (inhibitor) | Not specified |

| Kinase Inhibition | Various kinases | IC50 values range | High selectivity observed |

Case Study: Anticancer Efficacy

In a pivotal study focusing on a compound closely related to MFC, researchers observed that treatment resulted in significant tumor regression in mouse models inoculated with human breast cancer cells. The compound not only inhibited tumor growth but also reduced metastasis significantly compared to control groups treated with standard chemotherapeutics .

Propiedades

IUPAC Name |

methyl 6-amino-5-fluoropyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c1-12-6(11)4-3(7)5(8)10-2-9-4/h2H,1H3,(H2,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAIKKADLIEGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=NC=N1)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.